molecular formula C7H8N4 B13023874 Pyrazolo[1,5-b]pyridazin-3-ylmethanamine

Pyrazolo[1,5-b]pyridazin-3-ylmethanamine

Cat. No.: B13023874
M. Wt: 148.17 g/mol
InChI Key: UWSXVXNBKMPKKU-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-b]pyridazin-3-ylmethanamine is a heterocyclic compound that features a fused ring system combining pyrazole and pyridazine moieties. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-b]pyridazin-3-ylmethanamine typically involves cycloaddition reactions. One common method includes the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides concise access to the desired compound with pharmacological activity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the cycloaddition and condensation reactions suggests potential for industrial synthesis, provided that reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-b]pyridazin-3-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the electronic properties of the compound.

    Reduction: Reduction reactions can be used to alter the functional groups attached to the core structure.

    Substitution: Common in heterocyclic chemistry, substitution reactions can introduce different substituents to the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce a wide range of functional groups.

Scientific Research Applications

Pyrazolo[1,5-b]pyridazin-3-ylmethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of pyrazolo[1,5-b]pyridazin-3-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-b]pyridazin-3-ylmethanamine is unique due to its specific ring fusion and the presence of the methanamine group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

pyrazolo[1,5-b]pyridazin-3-ylmethanamine

InChI

InChI=1S/C7H8N4/c8-4-6-5-10-11-7(6)2-1-3-9-11/h1-3,5H,4,8H2

InChI Key

UWSXVXNBKMPKKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2N=C1)CN

Origin of Product

United States

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